molecular formula C6H10ClN3 B2594007 N,3-dimethylpyrazin-2-amine hydrochloride CAS No. 1081759-44-5

N,3-dimethylpyrazin-2-amine hydrochloride

Cat. No.: B2594007
CAS No.: 1081759-44-5
M. Wt: 159.62
InChI Key: MIVJWAFJLWJJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-dimethylpyrazin-2-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN3 and a molecular weight of 159.62 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N,3-dimethylpyrazin-2-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Preparation Methods

The synthesis of N,3-dimethylpyrazin-2-amine hydrochloride typically involves the reaction of 2-chloropyrazine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N,3-dimethylpyrazin-2-amine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N,3-dimethylpyrazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

N,3-dimethylpyrazin-2-amine hydrochloride can be compared with other similar compounds, such as:

    2-methylpyrazine: A simpler derivative of pyrazine with one methyl group.

    3,5-dimethylpyrazine: Another pyrazine derivative with two methyl groups at different positions.

    2,3-dimethylpyrazine: A pyrazine derivative with two methyl groups adjacent to each other.

This compound is unique due to the presence of both a dimethylamino group and a hydrochloride salt, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

N,3-dimethylpyrazin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-5-6(7-2)9-4-3-8-5;/h3-4H,1-2H3,(H,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVJWAFJLWJJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.